Azido-PEG3-Maleimide chemical structure and properties.
Azido-PEG3-Maleimide chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-Maleimide is a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development. Its unique architecture, featuring an azide, a polyethylene glycol (PEG) spacer, and a maleimide group, offers researchers a powerful tool for covalently linking molecules with high specificity and efficiency. This guide provides a comprehensive overview of its chemical structure, properties, and core applications, complete with experimental protocols and workflow diagrams.
Chemical Structure and Functional Moieties
Azido-PEG3-Maleimide is characterized by three key functional components: an azide group, a triethylene glycol spacer, and a maleimide group. This trifecta of functionalities allows for sequential or orthogonal conjugation strategies, making it a versatile reagent in the scientist's toolbox.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2][4]
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Azide Group (N₃): This moiety is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups.[5][7]
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PEG3 Spacer: The short polyethylene glycol linker, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1][2]
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Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides.[8][9][10] The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether bond.[9][11]
Figure 1. Key Functional Components of Azido-PEG3-Maleimide
Physicochemical Properties
A clear understanding of the physicochemical properties of Azido-PEG3-Maleimide is essential for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃N₅O₆ | [2][3][12][13][14] |
| Molecular Weight | 369.37 g/mol | [2][3][12][13][14] |
| Appearance | Colorless to slightly yellow oil or off-white to grey solid | [2][13][14] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][13][14][15] |
| Purity | >95% | [16] |
| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | [2][13][14][15][16] |
Note: Azido-PEG3-Maleimide is often supplied as a two-component kit to be mixed in situ before use, as the final product can degrade within hours at room temperature.[14][15][16][17]
Reaction Mechanisms and Experimental Workflows
The utility of Azido-PEG3-Maleimide stems from its two distinct reactive ends, which can be addressed in a controlled manner.
Thiol-Maleimide Conjugation
The primary application of the maleimide group is its reaction with free sulfhydryls. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[9][13][18] At pH 7, the reaction with a thiol is approximately 1,000 times faster than with an amine.[9][13][18] This allows for the specific labeling of cysteine residues in proteins.
Figure 2. Thiol-Maleimide Conjugation Pathway
Azide-Alkyne Click Chemistry
Once a biomolecule is labeled with the azide moiety, the azide group is available for a subsequent click chemistry reaction. The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide to a terminal alkyne to form a stable triazole ring.[5][7][19][20] This reaction is known for its high yield, specificity, and compatibility with aqueous environments.[5][7][19] For applications in living systems where copper toxicity is a concern, a metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes like DBCO or BCN.[6][7]
General Bioconjugation Workflow
A typical experimental workflow involves a two-step process. First, a thiol-containing biomolecule is reacted with Azido-PEG3-Maleimide. After purification, the newly introduced azide handle is used to attach a second molecule of interest that bears an alkyne group. This strategy is widely used in the construction of Antibody-Drug Conjugates (ADCs).[1][9][21]
Figure 3. Two-Step Bioconjugation Workflow
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific biomolecules and applications.
Protocol 1: Labeling a Protein with Azido-PEG3-Maleimide
This protocol details the first step of the workflow: attaching the azide moiety to a thiol-containing protein.
A. Materials and Reagents:
-
Protein to be labeled (1-10 mg/mL)
-
Azido-PEG3-Maleimide Kit
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 5-10 mM EDTA.[13] Buffer must be free of thiols.[13]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Spin desalting column for purification
B. Methodology:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Dissolve the protein in degassed Reaction Buffer. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8] Remove the excess TCEP using a spin desalting column, exchanging the protein into fresh, degassed Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, prepare the Azido-PEG3-Maleimide stock solution according to the supplier's instructions, which typically involves mixing the two kit components in a dry, water-miscible organic solvent like DMSO or DMF.[13][16][18]
-
Conjugation Reaction: Add a 10-20x molar excess of the freshly prepared Azido-PEG3-Maleimide solution to the protein solution.[13] Mix gently.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][18]
-
Purification: Remove excess, unreacted Azido-PEG3-Maleimide from the labeled protein using a spin desalting column or dialysis. The resulting azide-labeled protein is now ready for Step 2 (Click Chemistry) or storage under appropriate conditions.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.
A. Materials and Reagents:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., drug, fluorescent probe)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (reducing agent)
-
THPTA (water-soluble Cu(I)-stabilizing ligand)[19]
-
Reaction Buffer (e.g., PBS, pH 7)
B. Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
Prepare the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Catalyst Premix: In a microcentrifuge tube, combine the required volume of CuSO₄ and THPTA stock solutions (a 1:2 to 1:5 molar ratio of Cu:ligand is common).[19] Mix and let it stand for a few minutes.
-
Click Reaction:
-
In a separate tube, combine the azide-labeled protein and a 4-50x molar excess of the alkyne-containing molecule in the reaction buffer.[19]
-
Add the CuSO₄/THPTA premix to the protein/alkyne mixture (final copper concentration is typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 1-5 mM).[19]
-
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.[19]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove the copper catalyst, excess reagents, and unreacted starting materials.
Conclusion
Azido-PEG3-Maleimide is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. By providing orthogonal reactive handles for thiol and alkyne chemistries, it has become an indispensable tool in the development of targeted therapeutics like ADCs, advanced diagnostic probes, and for fundamental research in chemical biology.[1][3] A thorough understanding of its properties and reaction mechanisms, coupled with careful optimization of experimental protocols, will allow researchers to fully harness its potential.
References
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- 17. Azido-PEG3-Maleimide | 1858264-36-4 [chemicalbook.com]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
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